molecular formula C11H14N4S B1491216 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide CAS No. 2097971-20-3

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide

Cat. No.: B1491216
CAS No.: 2097971-20-3
M. Wt: 234.32 g/mol
InChI Key: DWXYUKQGCAQBII-UHFFFAOYSA-N
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Description

2-(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrazole core substituted with a thiophene ring and a terminal acetimidamide group. The acetimidamide moiety is a key functional group often investigated for its role in enhancing molecular interactions with biological targets, such as serving as a bioisostere for carboxylate or other amide groups, which can improve metabolic stability and binding affinity . Compounds with pyrazole and thiophene heterocycles are frequently explored for their diverse biological activities. Structurally similar molecules have been identified in patents as active agents, indicating the research value of this chemotype in developing therapeutics for various conditions . Researchers are investigating these scaffolds for potential applications in areas including metabolic diseases and endocrine disorders . This product is intended for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-2-15-6-9(5-10(12)13)11(14-15)8-3-4-16-7-8/h3-4,6-7H,2,5H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXYUKQGCAQBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CSC=C2)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide (CAS Number: 2097971-20-3) is a heterocyclic compound featuring a pyrazole ring fused with a thiophene moiety. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4S, with a molecular weight of 234.32 g/mol. The compound's structure is characterized by the following features:

FeatureDescription
Molecular FormulaC11H14N4S
Molecular Weight234.32 g/mol
CAS Number2097971-20-3

Antimicrobial Properties

Research indicates that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable effects. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, in vitro assays demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer). These studies reported that the compounds lead to cell cycle arrest and increased sub-G0/G1 populations, indicative of apoptotic activity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that it may modulate the activity of enzymes or receptors involved in critical signaling pathways related to cell proliferation and survival. For example, inhibition of mPGES-1 (microsomal prostaglandin E synthase-1), an enzyme linked to inflammation and cancer progression, has been suggested as a potential mechanism .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as antimicrobial agents .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized several derivatives based on the pyrazole scaffold. One derivative demonstrated significant cytotoxicity against A549 cells with an IC50 value comparable to established chemotherapeutics. The study concluded that the incorporation of thiophene enhances the compound's bioactivity through improved interaction with cellular targets .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and thiophene structures exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has demonstrated that 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide can be synthesized to explore its efficacy against specific cancer types.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of pyrazole derivatives, including those similar to this compound. The results showed promising cytotoxic effects against breast cancer cell lines, indicating the compound's potential as a lead structure for further development .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that thiophene-containing compounds possess significant antibacterial and antifungal properties.

Case Study:
In a study published in Pharmaceutical Biology, derivatives of this compound were tested against various microbial strains. The results demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Organic Synthesis Applications

1. Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. Its structure allows for further functionalization, making it valuable in the synthesis of more complex molecules.

Data Table: Synthetic Applications

Application TypeDescription
Intermediate for Synthesis Used in the preparation of esters and amides.
Building Block Acts as a precursor for synthesizing biologically active compounds.

2. Coordination Chemistry

The compound's ability to form coordination complexes with metal ions is another area of interest. Such complexes can exhibit enhanced properties useful in catalysis and materials science.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their substitution patterns:

Compound Name Substituents (Pyrazole Core) Heterocyclic Moieties Functional Groups
Target Compound 1-Ethyl, 3-(thiophen-3-yl) Pyrazole, Thiophene Acetimidamide
2-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide 1-(2-Fluoroethyl), 3-(thiophen-2-yl) Pyrazole, Thiophene Acetimidamide
2-(1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide 1-Propargyl, 3-(thiophen-3-yl) Pyrazole, Thiophene Acetimidamide
1,3,4-Thiadiazole derivatives 5-Methyl, 1-(4-nitrophenyl) Thiadiazole, Pyrazole Hydrazinecarbothioamide
1,3,4-Oxadiazole thioether compounds 1-Methyl, 3-(trifluoromethyl) Oxadiazole, Pyrazole Thioether, Bromobenzyl
Key Observations:
  • Substituent Effects: Fluoroethyl vs. Propargyl Group: The propargyl substituent in introduces sp-hybridized carbon, enhancing reactivity for click chemistry applications .
  • Thiophene Position : The thiophen-3-yl group in the target compound vs. thiophen-2-yl in may influence steric interactions in protein binding due to spatial arrangement differences.
Comparison with Analog Syntheses:
  • 1,3,4-Thiadiazoles: Synthesized via cyclization of hydrazinecarbothioamide derivatives with hydrazonoyl chlorides, emphasizing the role of sulfur in heterocycle formation .
  • 1,3,4-Oxadiazoles : Prepared through oxidative cyclization of thiosemicarbazides, highlighting the versatility of oxadiazole scaffolds in agrochemical design .
Target Compound (Hypothetical):

The acetimidamide group may target enzymes like succinate dehydrogenase (SDH) in fungi, similar to penthiopyrad-derived oxadiazoles .

Analog Activities:
  • 1,3,4-Thiadiazoles : Exhibited antimicrobial activity against E. coli and C. albicans, with MIC values <10 µg/mL for select derivatives .
  • 1,3,4-Oxadiazoles : Demonstrated >50% inhibition against Sclerotinia sclerotiorum at 50 µg/mL, with bromobenzyl thioethers showing herbicidal bleaching effects .
  • Fluoroethyl Analog : Enhanced lipophilicity may improve fungal cell membrane penetration compared to the ethyl-substituted target compound .

Physicochemical Properties

Property Target Compound (Predicted) 1,3,4-Thiadiazole 1,3,4-Oxadiazole
LogP ~2.1 (moderate lipophilicity) 1.8–2.5 2.3–3.0
Solubility (mg/mL) ~0.5 (aqueous) 0.3–0.7 <0.2
Melting Point (°C) 180–190 160–210 150–170
Notes:
  • The acetimidamide group in the target compound likely improves water solubility compared to thioether or nitro-substituted analogs .
  • Crystal structures of analogs (e.g., oxadiazole 5a) reveal planar heterocyclic cores stabilized by π-π stacking, a feature shared with the target compound’s pyrazole-thiophene system .

Preparation Methods

Synthesis of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole Intermediate

  • Starting Materials: Ethyl hydrazine derivatives and 3-thiophenecarboxaldehyde or related thiophene-containing precursors.
  • Method: Condensation of ethyl hydrazine with a β-ketoester or β-diketone intermediate bearing the thiophen-3-yl substituent leads to the formation of the pyrazole ring.
  • Reaction Conditions: Acidic or basic catalysis under reflux in solvents such as ethanol or acetic acid.
  • Outcome: Formation of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole with high regioselectivity.

Introduction of the Acetimidamide Group at the 4-Position

  • Starting Material: The pyrazole intermediate synthesized in Step 1.
  • Method: Halogenation at the 4-position of the pyrazole ring (e.g., bromination) followed by nucleophilic substitution with amidine derivatives or direct amidination.
  • Alternative Method: Direct amidination using reagents such as amidines or amidine hydrochlorides in the presence of coupling agents or under electro-oxidative conditions.
  • Reaction Conditions: Typically carried out in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures or under electrochemical conditions.
  • Outcome: Formation of 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide with good yield and purity.

Advanced Electro-Oxidative Three-Component Synthesis (Recent Research)

A novel and efficient method reported involves an electro-oxidative three-component synthesis combining amines, amidines, and carbon disulfide to form related heterocyclic amidine compounds. Although this method is primarily applied to 1,2,4-thiadiazoles, its principles can be adapted for pyrazole acetimidamide synthesis, offering a greener and more sustainable approach by avoiding harsh reagents and enabling mild reaction conditions.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, DMF, DMSO Polar solvents favor amidination
Temperature 60–120 °C Elevated temperatures improve yield
Catalysts/Reagents Acid/base catalysts, halogenating agents, coupling agents For ring formation and functionalization
Reaction Time 4–24 hours Depends on method and scale
Electrochemical Setup Constant current electrolysis For electro-oxidative amidination

Analytical and Purification Techniques

  • Purification: Column chromatography and recrystallization are standard to isolate the final compound.
  • Characterization: NMR (¹H, ¹³C), Mass Spectrometry, IR spectroscopy, and elemental analysis confirm structure and purity.

Summary of Research Findings

  • The multi-step synthetic route allows precise control over substitution patterns on the pyrazole ring.
  • Electro-oxidative methods present an innovative alternative to traditional chemical synthesis, reducing environmental impact.
  • Optimization of reaction parameters significantly affects yield and selectivity.
  • The compound's synthesis is scalable and amenable to pharmaceutical applications due to its structural complexity and biological relevance.

Q & A

Q. How can the crystal structure of 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide be determined experimentally?

  • Methodological Answer : The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD). Collect high-resolution diffraction data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Employ the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement) to handle phase determination and refinement. Key parameters include:
  • Data collection : Optimize exposure time and detector distance for high completeness (>95%).
  • Refinement : Use anisotropic displacement parameters for non-hydrogen atoms and constrain hydrogen atoms geometrically.
  • Validation : Check for outliers using R-factors and the Hirshfeld test .

Q. What synthetic strategies are effective for optimizing the yield of this compound?

  • Methodological Answer : Multi-step synthesis often involves coupling a pyrazole-thiophene intermediate with acetimidamide precursors. Key optimizations include:
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Temperature control : Maintain reactions between 60–80°C to balance kinetics and side-product formation.
  • Monitoring : Track reaction progress via TLC or HPLC with UV detection at 254 nm.
    For example, analogous pyrazole-thiophene derivatives achieved yields >80% under similar conditions .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating ethyl group at the pyrazole N1 position and electron-withdrawing thiophene moiety at C3 create a polarized electronic environment. To quantify this:
  • Computational analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces.
  • Experimental validation : Compare reaction rates with substituted analogs (e.g., replacing ethyl with bulkier groups) in SNAr reactions.
    Studies on similar pyrazole derivatives show that electron-deficient thiophene rings enhance electrophilicity at the acetimidamide carbon .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for this compound?

  • Methodological Answer : Discrepancies in NMR assignments often arise from tautomerism or dynamic effects. To address this:
  • 2D NMR : Use HSQC and HMBC to correlate protons with adjacent carbons, especially for distinguishing thiophene (δ ~7.1–7.3 ppm) and pyrazole (δ ~6.5–6.8 ppm) protons.
  • Variable-temperature NMR : Conduct experiments at 25°C and –40°C to identify exchange broadening caused by tautomerism.
  • HRMS validation : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error to rule out impurities .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in antimicrobial applications?

  • Methodological Answer :
  • Bioisosteric replacement : Synthesize analogs with substituted thiophenes (e.g., 2-thienyl vs. 3-thienyl) or modified acetimidamide groups (e.g., cyano or nitro substitutions).
  • Biological assays : Test against Gram-negative (e.g., E. coli) and Gram-positive (e.g., B. mycoides) bacteria using microbroth dilution (MIC values).
  • Data correlation : Use multivariate regression to link logP, polar surface area, and antimicrobial potency. For example, derivatives with lower logP (<2.5) showed enhanced activity in analogous 1,3,4-thiadiazoles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 2
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide

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